molecular formula C15H14O4 B1259992 Miliusolide

Miliusolide

Cat. No.: B1259992
M. Wt: 258.27 g/mol
InChI Key: GUAAVFCFGIYUNB-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Miliusolide as a Secondary Metabolite

Organisms produce a wide array of organic compounds that can be broadly classified into primary and secondary metabolites. While primary metabolites are essential for the survival of the organism, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense mechanisms, competition, and species interactions. These compounds are characterized by their immense structural diversity and are a major focus of natural product research due to their potent biological activities.

This compound is classified as a secondary metabolite. It was identified as a new homogentisic acid derivative following its isolation from the leaves and branches of Miliusa balansae. acs.orgsu.ac.th Its structure was determined through spectroscopic analysis. acs.org It is important to note that the name 'this compound' has also been used for a different compound, an acetogenin (B2873293) derivative isolated from Miliusa velutina. researchgate.net This article, however, focuses on the homogentisic acid derivative originally identified from M. balansae. This compound was isolated alongside other known compounds, including miliusol (B1677134), the flavonoids pachypodol (B1678273) and chrysosplenol C, and bis(2-hydroxyphenyl)methyl ether. acs.orgbiocrick.com

Significance of the Genus Miliusa in Phytochemical Discovery

The genus Miliusa, belonging to the Annonaceae family, is distributed throughout Asia and Australia and has been a subject of significant phytochemical investigation. nih.gov Plants from this genus are recognized as a prolific source of a wide array of secondary metabolites. nih.govresearchgate.net Research has led to the isolation of over two hundred different constituents from various Miliusa species. nih.govresearchgate.net

The chemical diversity within Miliusa is extensive, encompassing numerous classes of compounds. These include:

Alkaloids nih.govresearchgate.net

Flavonoids nih.govresearchgate.netthescipub.com

Terpenoids nih.govresearchgate.netthescipub.com

Lignans and Neolignans nih.govresearchgate.net

Acetogenins nih.govresearchgate.net

Styryls and Lactones nih.govresearchgate.net

Geranylated homogentisic acids nih.govresearchgate.netijrpas.com

The genus is particularly noted for producing novel and characteristic compounds, such as miliusanes and bicyclic lactones. nih.govresearchgate.net The presence of such a rich and varied phytochemical profile underscores the importance of the Miliusa genus as a valuable resource for discovering new natural products. ijrpas.com The compounds isolated from these plants have shown a range of biological activities in laboratory studies, including anticancer and anti-inflammatory effects, further highlighting the genus's potential in pharmacological research and development. nih.govresearchgate.net

Research Landscape of Natural Product-Derived Bioactive Compounds

The field of natural product research is a dynamic and essential component of the broader search for new therapeutic agents. frontiersin.org Historically, natural products have been the foundation of medicine, yielding critical drugs such as quinine (B1679958) and morphine. nih.gov This area of research is centered on the discovery of bioactive compounds from natural sources, including plants, microbes, and marine organisms. nih.govresearchgate.net These natural molecules exhibit a high degree of structural diversity and complexity that is often unattainable through synthetic chemistry alone, providing unique scaffolds for drug development. nih.gov

The contemporary research landscape leverages advanced technologies to enhance the discovery and characterization process. frontiersin.org Modern analytical techniques, genome mining, and computational methods have revolutionized the ability to isolate, identify, and predict the activity of novel compounds from complex natural extracts. frontiersin.orgrsc.org There is a significant focus on identifying molecules that interact with specific biological targets, offering the potential to treat a wide range of human diseases. nih.gov Despite challenges, such as difficulties in compound re-supply and the complexities of natural systems, the exploration of nature's chemical diversity remains a vital and promising frontier in the quest for new medicines and bioactive agents. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

[(3aS,5S,7aR)-2-oxo-3a,4,5,7a-tetrahydro-3H-1-benzofuran-5-yl] benzoate

InChI

InChI=1S/C15H14O4/c16-14-9-11-8-12(6-7-13(11)19-14)18-15(17)10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/t11-,12+,13-/m0/s1

InChI Key

GUAAVFCFGIYUNB-XQQFMLRXSA-N

Isomeric SMILES

C1[C@H]2CC(=O)O[C@H]2C=C[C@H]1OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)OC2C=CC1OC(=O)C3=CC=CC=C3

Synonyms

5-benzoyloxy-3a,4,5,7a-tetrahydro-3H-benzofuran-2-one
miliusolide

Origin of Product

United States

Isolation and Structural Characterization of Miliusolide

Discovery and Isolation from Natural Sources

Miliusolide has been successfully isolated from multiple species within the Miliusa genus, a group of plants belonging to the Annonaceae family. cmu.ac.thresearchgate.net The isolation process typically involves the extraction of plant material followed by various chromatographic techniques to separate and purify the compound.

Research has documented the isolation of this compound from the leaves and branches of Miliusa balansae. acs.orgsu.ac.thacs.org In one study, air-dried and ground plant material was extracted with a methanol-water mixture. acs.org The resulting extract underwent liquid-liquid partitioning with ethyl acetate (B1210297) and n-butanol. acs.org Subsequent column chromatography of the ethyl acetate extract on silica (B1680970) gel, using a gradient of solvents with increasing polarity, led to the separation of this compound. acs.org

This compound has also been identified as a constituent of the stem bark of Miliusa velutina. researchgate.netresearchgate.net The extraction of the stem bark of this species yielded this compound, described as an enediyne-γ-lactone derivative. researchgate.netresearchgate.net

The phytochemical investigation of Miliusa species has revealed that this compound often co-occurs with a diverse array of other natural products.

In Miliusa balansae, this compound has been isolated alongside other compounds, as detailed in the table below. acs.orgsu.ac.thacs.orgebi.ac.uknih.govbiocrick.com

Compound NameCompound Type
Miliusol (B1677134)Homogentisic acid derivative
Bis(2-hydroxyphenyl)methyl etherSymmetric ether
Pachypodol (B1678273)Flavonoid
Chrysosplenol CFlavonoid
Sodium benzoateBenzoate salt

Similarly, studies on Miliusa velutina have shown the presence of this compound with other compounds, including its dihydro-derivative and other fatty acid-derived lactones. researchgate.netresearchgate.net A study on the stems of Miliusa velutina also led to the isolation of a new cyclofarnesane sesquiterpenoid, miliutine A acid, and other known phenol (B47542) derivatives. nih.gov

Isolation from Miliusa velutina

Elucidation of the this compound Molecular Architecture

The determination of the precise molecular structure of this compound has been achieved through the application of modern spectroscopic and analytical techniques. acs.orgsu.ac.th

The structural elucidation of this compound heavily relies on a combination of spectroscopic methods. nih.govarxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nd.edunih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the connectivity of atoms within the this compound molecule. nd.eduresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. acs.org

The molecular formula of this compound has been established as C₁₅H₁₄O₇ through these methods. epdf.pub

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For this compound, the relative stereochemistry was assigned the notation (3aS,5S,7aR*)-5-benzoyloxy-3a,4,5,7a-tetrahydro-3H-benzofuran-2-one. su.ac.th This assignment was likely achieved through detailed analysis of NMR data, potentially including Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms. su.ac.th

Biosynthetic Pathways of Miliusolide

Precursor Identification and Metabolic Origins

The biosynthesis of miliusolide is believed to originate from fundamental metabolic building blocks, which undergo a series of transformations to yield the final complex structure. Key to this process is the identification of the primary precursors that feed into the pathway.

Postulated Homogentisic Acid Derivative Pathway

Research suggests that this compound is a derivative of homogentisic acid. su.ac.thresearchgate.netresearchgate.net Homogentisic acid itself is an intermediate in the metabolic breakdown of the amino acids tyrosine and phenylalanine. sjdhospitalbarcelona.orgnih.govresearchgate.net The proposed biosynthetic route commences with the combination of homogentisic acid and geranyl diphosphate (B83284). su.ac.th

This initial step is an electrophilic alkylation reaction, which generates a carbocation intermediate. su.ac.th Subsequent interaction with water leads to the formation of a hydroxylated intermediate. The carbonyl group at the C-5 position of this intermediate is then reduced to a hydroxyl group. su.ac.th This sequence of events lays the foundational structure for the eventual formation of the characteristic γ-lactone spiro-ring system of miliusol (B1677134). su.ac.th this compound is closely related to miliusol, with the latter being a key intermediate in the proposed pathway. su.ac.thresearchgate.net

Precursor Metabolic Origin
Homogentisic AcidTyrosine and Phenylalanine Catabolism sjdhospitalbarcelona.orgnih.govresearchgate.net
Geranyl DiphosphateTerpenoid Biosynthesis su.ac.th

Enzymatic Transformations in this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specific enzymes. While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, several key types of enzymatic reactions are thought to be involved. These transformations include oxidations, reductions, and cyclizations, which are common in the biosynthesis of natural products. beilstein-journals.orgresearchgate.net

Enzymes such as oxidases and reductases are likely responsible for modifying the initial homogentisic acid-geranyl diphosphate adduct. su.ac.th The formation of the γ-lactone ring, a critical feature of this compound, is a cyclization reaction that requires a specific enzyme to ensure the correct stereochemistry of the final product. su.ac.th The identification and characterization of these specific enzymes remain an active area of research.

Reaction Type Postulated Role in this compound Biosynthesis
Electrophilic AlkylationCombination of homogentisic acid and geranyl diphosphate su.ac.th
ReductionConversion of a carbonyl group to a hydroxyl group su.ac.th
CyclizationFormation of the γ-lactone spiro-ring system su.ac.th

Genetic Basis for Biosynthetic Enzymes

The enzymes that catalyze the biosynthesis of this compound are encoded by specific genes within the producing organism. These genes are often found clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The coordinated expression of these genes ensures the efficient production of the final natural product.

Identifying the BGC for this compound is a key step in understanding its biosynthesis at a molecular level. The discovery of such a cluster would allow for the heterologous expression of the pathway in a model organism, potentially enabling the sustainable production of this compound and related compounds. Research into the genomes of Miliusa species, from which this compound has been isolated, is a promising approach to uncover this genetic blueprint. researchgate.netresearchgate.net

In Silico Analysis of Biosynthetic Gene Clusters

Advances in computational biology and bioinformatics have provided powerful tools for the in silico analysis of biosynthetic gene clusters. mdpi.comnih.gov Databases and software such as antiSMASH and BiG-FAM allow for the prediction of BGCs from genomic data and provide insights into the potential products of these clusters. uni-saarland.debioinformatics.nlbioinformatics.nl

By analyzing the genome of the organism that produces this compound, researchers can identify putative BGCs that may be responsible for its synthesis. nih.gov This in silico approach can guide experimental work by prioritizing gene clusters for functional characterization. researchgate.net For example, the presence of genes encoding for enzymes such as terpene cyclases and oxidoreductases within a predicted BGC would be strong evidence for its involvement in the biosynthesis of a meroterpenoid like this compound. biorxiv.org While a specific BGC for this compound has not yet been definitively identified and characterized, in silico methods provide a roadmap for future research in this area. researchgate.netnih.gov

Synthetic Approaches to Miliusolide and Its Structural Analogues

Synthesis of Miliusolide Analogues and Derivatives

Semisynthetic Approaches for Functional Diversification

The inherent biological activity of this compound, particularly its cytotoxic properties against various cancer cell lines, has established it as a significant lead compound in the development of novel chemotherapeutic agents. researchgate.net However, natural products often require structural modifications to enhance their therapeutic potential by improving efficacy, selectivity, and pharmacokinetic profiles. Semisynthesis, the chemical modification of a naturally occurring molecule, is a pivotal strategy for achieving this functional diversification. nih.gov In the context of this compound and its analogues, semisynthetic approaches are employed to explore the structure-activity relationships (SAR) and to generate novel derivatives with superior biological activities.

Research into the broader class of miliusanes, to which this compound belongs, has demonstrated the value of this approach. Studies have involved the preparation and cytotoxic evaluation of numerous modified miliusane derivatives, indicating active efforts in the functional diversification of this chemical scaffold. researchgate.net The primary objectives of these semisynthetic modifications include altering lipophilicity, introducing new pharmacophoric features, and stabilizing the molecule, all of which can profoundly influence the compound's interaction with its biological targets.

The chemical structure of this compound offers several reactive sites for semisynthetic modification. These include the lactone ring, the hydroxyl groups, and the double and triple bonds within the enediyne system. Common synthetic transformations that can be envisioned for the functional diversification of this compound include:

Esterification and Etherification: The hydroxyl groups on the this compound scaffold are primary targets for modification. Conversion of these alcohols to esters or ethers can significantly alter the molecule's polarity and its ability to form hydrogen bonds. This, in turn, can affect its membrane permeability and binding affinity to target proteins.

Amidation: Introduction of nitrogen-containing functional groups, such as amides, can introduce new hydrogen bonding capabilities and potential for ionic interactions, which can lead to enhanced biological activity. nih.gov

Modification of the Lactone Ring: The γ-lactone moiety is a key structural feature of this compound. Ring-opening reactions to form the corresponding hydroxy-carboxylic acid, followed by esterification or amidation, can generate a diverse array of derivatives with potentially different biological targets or improved pharmacokinetic properties.

Reactions at the Carbon-Carbon Multiple Bonds: The enediyne core is crucial for the cytotoxicity of many related natural products. Selective hydrogenation of the double or triple bonds, as seen in the naturally occurring dihydro-miliusolide, can provide valuable insights into the importance of this moiety for biological activity. researchgate.netresearchgate.net Other reactions, such as cycloadditions, could also be explored to create structurally complex analogues.

The evaluation of these semisynthetic derivatives against a panel of cancer cell lines is a critical step in identifying compounds with improved potency and selectivity. The data generated from these studies are essential for building a comprehensive understanding of the SAR for the this compound scaffold.

Research Findings on Miliusane Analogues

While specific data on the semisynthetic derivatives of this compound itself are limited in publicly available literature, studies on the broader class of miliusane meroterpenoids have provided valuable insights. For instance, a variety of miliusane isolates have demonstrated potent growth-inhibitory activity against several human cancer cell lines, with IC50 values in the micromolar to sub-micromolar range. researchgate.netresearchgate.net The discovery that some analogues exhibit more potent cytotoxicity than the parent compounds underscores the potential of structural modification to enhance anticancer activity. researchgate.net

The following interactive table summarizes the reported cytotoxic activities of some naturally occurring miliusane analogues, which serves as a foundation for guiding future semisynthetic efforts on the this compound scaffold.

This data illustrates that even minor structural variations among the naturally occurring miliusanes can lead to significant differences in biological activity. Such findings strongly support the rationale for pursuing semisynthetic diversification of this compound to develop new and more effective anticancer drug candidates.

Preclinical Biological Activity Research on Miliusolide

In Vitro Mechanistic Studies on Miliusolide Activity

Laboratory-based (in vitro) research forms the foundation of understanding a compound's biological effects at a molecular level. Studies on this compound and its related compounds, known as miliusanes, have begun to uncover the mechanisms behind their observed bioactivities.

Investigations into Cellular Response Modulation (e.g., cell migration, cellular senescence)

A key area of investigation has been this compound's ability to modulate fundamental cellular behaviors, particularly those relevant to cancer progression. Preliminary studies on the broader class of miliusane compounds, to which this compound belongs, have revealed a dual mechanism of action. These compounds have been identified as both inhibitors of cell migration and inducers of cellular senescence. researchgate.net

Cellular senescence is a state of irreversible cell-cycle arrest that prevents damaged cells from proliferating. researchgate.net The anti-proliferative properties of miliusanes in carcinoma cells have been strongly associated with the p21-dependent induction of this senescent state. researchgate.netresearchgate.net In parallel, the inhibition of cell migration is a crucial factor in preventing cancer metastasis.

Interactive Data Table: Cellular Response Modulation by Miliusane-Class Compounds

Enzyme Activity Modulation by this compound

The biological effects of compounds are often traced back to their ability to modulate the activity of specific enzymes. In the context of this compound's anti-inflammatory potential, research points toward the inhibition of key enzymes in inflammatory pathways. nih.govresearchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins (B1171923). nih.govnih.govwikipedia.org Another critical enzyme family in inflammation is the lipoxygenases (LOXs), which catalyze the formation of pro-inflammatory leukotrienes. nih.govnih.gov While phytochemicals from the Miliusa genus are noted for their anti-inflammatory properties, direct studies confirming this compound as a specific inhibitor of COX or LOX enzymes are an area of ongoing investigation. nih.govresearchgate.net

Cellular Pathway Perturbation by this compound

The anticancer effects of this compound and related compounds appear to be linked to their ability to perturb specific cellular signaling pathways. researchgate.net A significant finding is the perturbation of the p21-dependent pathway. researchgate.netresearchgate.net The p21 protein is a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest. nih.gov By inducing this pathway, miliusanes trigger cellular senescence, a key mechanism for halting the proliferation of cancer cells. researchgate.netresearchgate.net Time-of-addition assays in antiviral studies also suggest that the mechanism of action for these compounds may involve the modulation of specific cellular pathways at later stages of the viral cycle. researchgate.netresearchgate.net

Exploratory Studies of Antiviral Efficacy

Initial in vitro studies have demonstrated that this compound's parent compound, (+)-miliusol, possesses notable antiviral properties. It has shown activity against several viruses at non-cytotoxic concentrations. researchgate.netresearchgate.net Research has documented its efficacy against the human coronavirus HCoV-229E, SARS-CoV-2, and the mosquito-borne Zika virus. researchgate.net These findings highlight the potential of miliusane-class compounds as a source for developing new antiviral agents. researchgate.netresearchgate.net

Interactive Data Table: Antiviral Activity of (+)-Miliusol

Exploratory Studies of Anti-inflammatory Mechanisms

Phytochemicals derived from plants of the Miliusa genus have demonstrated anti-inflammatory activities in various biological studies. researchgate.netnih.govresearchgate.net The traditional use of Miliusa balansae for conditions like gastropathy and glomerulonephropathy also suggests an underlying anti-inflammatory effect. nih.gov The mechanisms of anti-inflammatory action often involve reducing the production of pro-inflammatory mediators. nih.govdovepress.com This can be achieved by inhibiting enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are central to the synthesis of prostaglandins and leukotrienes, respectively. wikipedia.orgclevelandclinic.orgaimspress.com While this compound is associated with general anti-inflammatory activity, the precise pathways and enzymatic targets it modulates are still under investigation. researchgate.netnih.gov

Exploratory Studies of Anticancer Potentials

This compound and its chemical relatives, the miliusanes, are recognized as a class of potential anticancer lead molecules. researchgate.netresearchgate.netresearchgate.net Bioactivity evaluations have shown that these compounds can potently inhibit the growth of several human-derived cancer cell lines. researchgate.net The growth inhibitory (GI50) effects for key miliusanes have been observed in the micromolar to nanomolar range across a wide spectrum of human cancer cells, including those with specific drug resistance. researchgate.netresearchgate.net This broad-spectrum cytotoxicity underscores its potential in oncology research. researchgate.net

Interactive Data Table: In Vitro Anticancer Activity of Miliusane-Class Compounds

In Vivo Preclinical Investigations

In vivo preclinical studies are a critical phase in drug development, providing essential data on a compound's efficacy and its effects within a whole, living organism before it can be considered for human trials. ppd.comlabforward.io These investigations utilize animal models to understand the complex interactions between a potential therapeutic agent and biological systems, offering insights that cannot be obtained from in vitro (laboratory-based) experiments alone. liveonbiolabs.com For this compound and its derivatives, in vivo studies have been instrumental in evaluating their anticancer potential.

Development of Relevant Biological Models

The selection and development of appropriate biological models are fundamental to the success of in vivo preclinical research. ppd.com These models are designed to mimic human diseases, allowing researchers to study the potential therapeutic effects of a compound in a physiologically relevant context. liveonbiolabs.comeuropa.eu In the preclinical evaluation of this compound and its related compounds, specific cancer models have been employed to assess their anticancer activity.

One of the primary models used in this research is the xenograft mouse model . This involves the transplantation of human cancer cells into immunodeficient mice. jubilantbiosys.com These mice lack a fully functional immune system, which prevents them from rejecting the human cells, thereby allowing the human tumor to grow. This model is widely used in oncology to test the efficacy of new anticancer agents. crownbio.com

For the investigation of (+)-Miliusol, a closely related compound, a HCT116 xenograft mouse tumor model was utilized. researchgate.net In this specific model, HCT116 human colon carcinoma cells are implanted into mice to establish tumors, which serve as the target for evaluating the compound's anticancer effects.

More recent research into Miliusol (B1677134) derivatives has focused on their potential against Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype of breast cancer. researchgate.net For these investigations, human and murine breast cancer animal models were developed. researchgate.net These models are crucial for studying TNBC, as they allow for the in vivo assessment of a compound's ability to cause tumor regression and affect metastatic processes in a setting that recapitulates the specific characteristics of this cancer. researchgate.net

Table 1: Biological Models Used in this compound Research

Model Type Specific Model Compound Tested Application Reference
Xenograft Mouse Model HCT116 Xenograft (+)-Miliusol Evaluation of in vivo anticancer activity against colon carcinoma. researchgate.net

Pharmacodynamic Evaluation in Biological Systems

Pharmacodynamics (PD) is the branch of pharmacology concerned with the effects of drugs on the body and the mechanisms of their action. nih.govwikipedia.org In vivo pharmacodynamic studies aim to characterize how a compound like this compound interacts with its intended target and produces a therapeutic effect within a living organism. europa.eu These evaluations measure the physiological and biochemical responses to the compound, providing crucial information on its efficacy and mode of action. meliordiscovery.com

The in vivo anticancer activity of (+)-Miliusol was demonstrated in the HCT116 xenograft mouse model. researchgate.net The pharmacodynamic effect observed was a stimulation of anticancer activity, which was linked to a specific molecular mechanism: the p21-dependent induction of cellular senescence . researchgate.net Cellular senescence is a state of irreversible cell cycle arrest, which can act as a potent tumor-suppressing mechanism.

In more recent and targeted studies, synthetic derivatives of Miliusol have been evaluated in animal models of Triple-Negative Breast Cancer (TNBC). The pharmacodynamic evaluation revealed that these derivatives achieved profound tumor regression in vivo . researchgate.net The mechanism underlying this significant anticancer effect was found to be multifaceted. The Miliusol derivatives were shown to be essential for interfering with several key processes that drive cancer progression, including:

Epithelial-Mesenchymal Transition (EMT)

Cell migration and invasion

Metastasis

Angiogenesis (the formation of new blood vessels that supply tumors)

Resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix) researchgate.net

Furthermore, the molecular mechanism of action for these derivatives was linked to the eIF3D (eukaryotic translation initiation factor 3 subunit D)-dependent translation of specific mRNAs, highlighting a novel approach to targeting cancer cell protein synthesis. researchgate.net

Table 2: Pharmacodynamic Profile of this compound and Related Compounds

Compound Biological System Key Pharmacodynamic Effect Mechanism of Action Reference
(+)-Miliusol HCT116 Xenograft Mouse Model Anticancer activity p21-dependent induction of cellular senescence. researchgate.net

Molecular Mechanisms of Miliusolide Action and Target Identification

Identification of Direct Molecular Targets

Research into the direct molecular targets of miliusolide is still in its early stages. However, preliminary studies on related compounds and the broader class of natural products suggest that potential targets could include proteins involved in cell cycle regulation and survival. researchgate.net For instance, many natural products exert their effects by targeting key proteins in cancer cells, such as those involved in the DNA damage response (DDR) pathways, including PARP and BRCA1/2. researchgate.net The class of molecules to which this compound belongs, miliusanes, are recognized as potential anticancer lead molecules. researchgate.net

Further investigation is required to pinpoint the specific proteins that this compound directly binds to. Techniques such as affinity chromatography and mass spectrometry-based proteomics are valuable tools for identifying the direct molecular interactors of small molecules like this compound.

Elucidation of Downstream Signaling Pathways

Once a molecule like this compound interacts with its direct target, it can trigger a cascade of downstream signaling events. Several key signaling pathways are often implicated in the mechanisms of action of natural products with anticancer properties. These include:

Endoplasmic Reticulum (ER) Stress Pathways: The tumor microenvironment can cause ER stress, and aberrant activation of ER stress sensors and their downstream signaling pathways are key regulators of tumor growth. researchgate.net

PI3K-Akt-mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt and mammalian target of rapamycin (B549165) (mTOR) pathways are crucial for cell survival, growth, and proliferation. researchgate.netnih.gov Dysregulation of this pathway is common in cancer, making it a frequent target for therapeutic agents. researchgate.netnih.gov

Apoptosis Pathways: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. researchgate.netfrontiersin.org Many natural compounds induce apoptosis by modulating the expression of pro-apoptotic proteins like Bax and p53, and anti-apoptotic proteins like Bcl-2. researchgate.netfrontiersin.org The induction of apoptosis is a primary mechanism of action for many cancer therapies. researchgate.netprobiologists.com

Preliminary studies on derivatives of miliusol (B1677134) suggest they may function as dual inhibitors of cell migration and inducers of senescence, a state of permanent cell cycle arrest. researchgate.net The related compound (+)-miliusol has been shown to induce cellular senescence in a p21-dependent manner. researchgate.net

Signaling Pathway Potential Role in this compound's Mechanism Key Mediators
Endoplasmic Reticulum StressRegulation of tumor growth and response to therapy. researchgate.netER stress sensors. researchgate.net
PI3K-Akt-mTORControl of cell survival, growth, and proliferation. researchgate.netnih.govPI3K, Akt, mTOR. researchgate.netnih.gov
ApoptosisInduction of programmed cell death in cancer cells. researchgate.netfrontiersin.orgp53, Bax, Bcl-2, Caspases. researchgate.netfrontiersin.org
Cellular SenescenceInduction of permanent cell cycle arrest. researchgate.netresearchgate.netp21. researchgate.net

Protein-Ligand Interaction Mapping

To understand how this compound interacts with its protein targets at a molecular level, various mapping techniques can be employed. These methods provide insights into the specific binding sites and the nature of the chemical interactions.

Computational Docking and Molecular Dynamics: These in silico methods can predict the binding mode of this compound to a target protein. Molecular dynamics simulations can further reveal the stability of the protein-ligand complex and the conformational changes that may occur upon binding. leeds.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein by observing chemical shift perturbations in the protein's spectrum upon addition of the ligand. leeds.ac.uk

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the this compound-protein complex, revealing the precise atomic interactions, including hydrogen bonds and hydrophobic contacts. ebi.ac.ukrcsb.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS measures the rate of hydrogen-deuterium exchange in the protein's amide backbone. nih.gov Ligand binding can alter this exchange rate in the binding site and other allosteric regions, thus mapping the interaction surface. nih.gov

Software tools like LigPlot+ and PLIP can be used to generate 2D diagrams of these interactions, visualizing the hydrogen bonds and non-bonded contacts between the ligand and the protein residues. ebi.ac.ukgithub.com

Biochemical Assays for Target Validation

Once potential targets and interactions are identified, they must be validated through biochemical assays. conceptlifesciences.comcharnwooddiscovery.com These assays confirm the functional effect of this compound on its target protein.

Commonly used biochemical assays include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor. conceptlifesciences.com

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can quantitatively measure the binding affinity between this compound and its target protein. charnwooddiscovery.comwuxibiology.comnih.gov

Assay Type Purpose Examples
Enzyme AssaysTo determine the effect of this compound on enzyme activity. conceptlifesciences.comKinase activity assays, protease activity assays.
Binding AssaysTo quantify the binding affinity between this compound and its target. charnwooddiscovery.comwuxibiology.comnih.govSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST). charnwooddiscovery.comwuxibiology.comnih.gov
Cell-Based AssaysTo confirm the biological effect of the target interaction in a cellular context. conceptlifesciences.comCell viability assays (e.g., MTT), apoptosis assays (e.g., caspase activity), Western blotting for signaling proteins. conceptlifesciences.comresearchgate.net

Structure Activity Relationship Sar Studies of Miliusolide and Its Derivatives

Systematic Structural Elucidation of Activity Determinants

The journey to understand the SAR of miliusanes begins with the precise determination of their complex three-dimensional structures. Miliusanes are a unique class of C18-terpenoid-related compounds isolated from plants of the Miliusa genus. researchgate.net Initial studies on extracts from Miliusa sinensis led to the isolation and identification of two known and twenty new miliusanes. researchgate.netnih.gov

The structural elucidation of these compounds has been a multi-faceted process employing a range of sophisticated analytical techniques:

Spectroscopic Methods: Extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in mapping the carbon skeleton and the connectivity of atoms within the molecules. researchgate.netresearchgate.net

X-ray Crystallography: The absolute stereochemistry of key compounds, including miliusol (B1677134) and miliusate, was unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.govresearchgate.net This technique provides a definitive 3D picture of the molecule's arrangement in a crystal lattice.

Chemical Methods: The Mosher ester method has been employed to establish the absolute stereochemistry of the broader class of miliusanes, providing crucial information about the spatial orientation of different functional groups. researchgate.netnih.gov

Electronic Circular Dichroism (ECD): This technique has been used in conjunction with other methods to determine the absolute configurations of newly discovered miliusane analogues. researchgate.netresearchgate.net

These systematic structural studies have revealed that miliusanes belong to two primary sub-classes: one featuring a γ-lactone spiro-ring system and another containing a tetrahydrofuran (B95107) ring, which is formed by the opening of the spiro-ring. researchgate.netnih.govcityu.edu.hk This detailed structural knowledge is the essential foundation upon which all SAR analyses are built, allowing researchers to correlate specific structural features with observed biological activity.

Identification of Essential Structural Motifs for Biological Effects

With confirmed structures, researchers have synthesized and evaluated numerous derivatives to pinpoint the exact molecular features responsible for their potent cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net Bioassay-guided fractionation initially identified a cluster of miliusanes from Miliusa sinensis with significant cytotoxic activity. researchgate.net Of the initial 22 isolates, nine compounds demonstrated notable activity against a panel of human cancer cells including KB, Col-2, LNCaP, Lu-1, and MCF-7. researchgate.netnih.gov

Subsequent research, including the synthesis of 42 modified miliusane derivatives, has provided deeper insights into their SAR. researchgate.netnih.govgoogle.com Several key findings have emerged:

The Core Skeleton: The C18 miliusane skeleton, particularly the γ-lactone spiro-ring system, is a critical feature for cytotoxicity. researchgate.netcityu.edu.hk

The α,β-Unsaturated Carbonyl Group: Initially, it was thought that the α,β-unsaturated carbonyl moiety was essential for activity. However, further studies involving the synthesis of Michael addition products (such as compounds 13 and 14 in one study) revealed that eliminating this reactive group did not abolish cytotoxicity. scribd.com This was a significant finding, suggesting that the potent cell-killing effect is not solely dependent on this functional group, which can sometimes be associated with non-specific toxicity. scribd.com

The Unconjugated 1,4-Diketone System: The discovery that a miliusane derivative (compound 11) containing an unconjugated 1,4-diketone system exhibited more potent activity than the parent compound, miliusol, introduced a new and important structural feature for enhancing cytotoxicity. researchgate.netresearchgate.net

Modifications at the 4-position: Synthetic modifications have shown that substitutions at the 4-position of the miliusate core can significantly impact activity. For instance, the introduction of an N-phenyl group at the 4β position resulted in a derivative with potent cytotoxicity, with IC₅₀ values ranging from 0.2-2.0 μM. google.com

The cytotoxic activities of several key natural and synthetic miliusane derivatives are summarized in the table below, illustrating the impact of structural modifications.

Compound Name/DerivativeKey Structural FeaturesCytotoxicity (IC₅₀) Range (μM)Cell Lines
Miliusol Parent compound0.17-2.29 (GI₅₀)NCI 60 panel
Miliusate Parent compound0.034-3.31 (GI₅₀)NCI 60 panel
N-methyl-2-pyrrolecarboxyl-miliusol Synthetic derivative0.1-1.5KB, HCT116, LNCaP, A549, MCF-7
p-dimethyl-benzyol-miliusol Synthetic derivative0.1-1.5KB, HCT116, LNCaP, A549, MCF-7
4β-(N-Phenyl)miliusate Synthetic derivative0.2-2.0KB, HCT116, LNCaP, A549, MCF-7, A375
4α-(N-Phenyl)miliusate Synthetic derivative1.1-6.5KB, HCT116, LNCaP, A549, MCF-7, A375
4β-(N-Benzoyl-N-phenyl)miliusate Synthetic derivative0.5-2.5KB, HCT116, LNCaP, A549, MCF-7, A375

Data sourced from patents and research articles. google.comgoogle.com

These studies collectively demonstrate that while the core miliusane structure is vital, modifications to its peripheral functional groups can fine-tune its potency, providing a clear roadmap for designing more effective anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Miliusolide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govvietnamjournal.ru These models translate structural features into numerical descriptors and use statistical methods to build an equation that can predict the activity of new, unsynthesized compounds. vietnamjournal.ru

While extensive SAR studies have been conducted on miliusane analogues, leading to a strong qualitative understanding of the structural features that govern cytotoxicity, published literature to date has not included formal QSAR modeling for this specific class of compounds. The generation of a large number of derivatives, such as the 42 modified miliusanes reported in one study, along with their corresponding bioactivity data, provides an ideal dataset for such an analysis. nih.gov

Future development of QSAR models for this compound analogues could:

Quantify the influence of different substituents and structural motifs on cytotoxicity.

Help in prioritizing the synthesis of new derivatives with the highest predicted potency.

Provide insights into the potential mechanism of action by identifying the key physicochemical properties (e.g., electronic, steric, hydrophobic) that are critical for the biological effect.

The application of QSAR would represent a logical next step in the rational design of this compound-based drug candidates, moving from qualitative observations to predictive, quantitative models.

Computational Chemistry in SAR Analysis

Computational chemistry offers powerful tools, such as molecular docking and pharmacophore modeling, to analyze SAR at a molecular level and guide drug design. nih.gov These in silico methods are particularly valuable when the precise biological target of a compound is unknown or when researchers want to understand how a ligand interacts with its receptor. nih.gov

For this compound and its analogues, the exact molecular mechanism of action remains under investigation, although initial analyses suggest a unique pattern of cancer cell inhibition compared to known anticancer drugs. google.com Computational chemistry could play a pivotal role in elucidating this mechanism.

Molecular Docking: This technique could be used to screen libraries of miliusane derivatives against various known anticancer targets (e.g., enzymes, receptors). By predicting the binding affinity and interaction patterns, docking could help generate hypotheses about the biological target of this compound.

Pharmacophore Modeling: A pharmacophore model can be generated based on the 3D structural features of the most active miliusane derivatives. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. It can then be used as a 3D query to screen for other compounds with similar features or to guide the design of new derivatives that perfectly fit the model.

The application of these computational tools would complement the existing experimental SAR data, providing a three-dimensional perspective on why certain structural modifications enhance or diminish cytotoxic activity. This approach would accelerate the lead optimization process, enabling a more rational and targeted design of the next generation of miliusane-based therapeutics.

Chemical Biology Investigations Employing Miliusolide

Future Perspectives and Translational Research Potential

Unexplored Biological Activities and Therapeutic Niches

Miliusolide has been isolated from plants of the Miliusa genus, which have a history of use in traditional medicine for various ailments, including gastropathy, glomerulonephropathy, and as analgesic treatments. nih.gov The phytoconstituents of this genus have been subjected to a range of biological activity screenings, including cytotoxic, antifungal, antibacterial, antimalarial, anti-inflammatory, and antioxidant assays. nih.gov While initial studies have highlighted the cytotoxic potential of related compounds from Miliusa species against cancer cell lines, the full spectrum of this compound's bioactivity remains largely uncharted. researchgate.netcmu.ac.th

Future research should systematically evaluate this compound across a broader array of biological targets and disease models. Potential therapeutic niches that warrant investigation include:

Neurodegenerative Diseases: Given the structural complexity of this compound, exploring its activity against targets implicated in neurodegeneration, such as acetylcholinesterase or beta-amyloid aggregation, could reveal novel therapeutic avenues. nih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new chemical entities. This compound should be tested against a wide panel of pathogenic bacteria and fungi, including resistant strains. researchgate.net Its potential antiviral activity, particularly against viruses like the herpes simplex virus, also merits investigation. nih.govcmu.ac.th

Inflammatory Disorders: The traditional use of Miliusa plants for pain relief suggests potential anti-inflammatory properties. nih.govresearchgate.net In-depth studies into the effect of this compound on key inflammatory pathways, such as COX and LOX enzymes or cytokine production, could validate this traditional use and position this compound as a lead for new anti-inflammatory drugs.

A summary of potential, yet unexplored, therapeutic areas for this compound is presented below.

Therapeutic AreaPotential Molecular Targets/PathwaysRationale
Neurodegenerative Diseases Acetylcholinesterase, Beta-amyloid aggregation, Tau proteinComplex natural products often exhibit neuroprotective activities.
Infectious Diseases Bacterial cell wall synthesis, Fungal ergosterol (B1671047) biosynthesis, Viral replication enzymesThe need for new antimicrobial and antiviral agents is critical.
Inflammatory Disorders Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, NF-κB signaling pathwayTraditional use of the source plant for analgesic purposes. nih.govresearchgate.net
Metabolic Syndrome Peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK)Natural products are a rich source of modulators for metabolic targets.

Advanced Synthetic Optimization for Enhanced Biological Potency

The initial isolation of this compound provides a natural starting point, but its translation into a viable therapeutic agent will likely require chemical modification. su.ac.th Advanced synthetic optimization can address limitations of the natural product, such as metabolic instability or suboptimal potency, and enhance its drug-like properties. nih.gov Synthetic strategies allow for the systematic exploration of the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects. researchgate.net

Key areas for synthetic optimization of this compound include:

Modification of Functional Groups: The lactone and ether functionalities present in this compound are prime candidates for modification. nih.govsu.ac.th For instance, altering the stereochemistry or introducing different substituents could significantly impact binding affinity and selectivity for a biological target. chemmethod.com

Scaffold Simplification or Elaboration: Creating simplified analogues can help to identify the minimal pharmacophore responsible for activity, potentially leading to compounds that are easier and more cost-effective to synthesize. ugent.be Conversely, elaborating the scaffold by adding new ring systems or functional groups could introduce new, beneficial interactions with a target. mdpi.commdpi.com

Development of Prodrugs: To improve pharmacokinetic properties such as absorption or distribution, prodrug strategies could be employed. This would involve chemically modifying this compound into an inactive form that is converted to the active drug within the body.

Combination Chemical Approaches for Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. plos.org This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. dovepress.comnih.gov Synergy can help to reduce required doses, thereby minimizing toxicity, and can also overcome or prevent the development of drug resistance. plos.orgmdpi.com

Future research should investigate the potential of this compound in combination with existing therapeutic agents. For example:

In Oncology: If this compound's cytotoxic activity is confirmed, it could be combined with standard-of-care chemotherapeutics. dovepress.com this compound might act by sensitizing cancer cells to the effects of another drug or by inhibiting a resistance mechanism. plos.org

In Infectious Diseases: Combining this compound with known antibiotics or antifungals could restore the efficacy of older drugs to which pathogens have developed resistance. mdpi.com

The design of these combination studies requires a deep understanding of the mechanism of action of each component to identify pairs that are likely to produce a synergistic outcome. mdpi.com

This compound as a Scaffold for Novel Chemical Tool Development

The concept of the molecular scaffold is central to medicinal chemistry, representing the core structure of a molecule. nih.gov Scaffolds serve as templates for the design of new compounds with desired biological activities. arxiv.orguniroma1.it The unique bicyclic lactone structure of this compound makes it an attractive scaffold for the development of novel chemical tools. nih.govsu.ac.th

By using this compound as a starting point, chemists can:

Design Focused Compound Libraries: Generate a library of this compound derivatives to screen against a wide range of biological targets. researchgate.net This process, often referred to as scaffold hopping or decoration, can rapidly identify new lead compounds. uniroma1.it

Develop Chemical Probes: Synthesize modified versions of this compound that incorporate reporter tags (e.g., fluorescent dyes or biotin). These chemical probes can be used to identify the cellular targets of this compound and to study its mechanism of action in living systems.

Create Privileged Scaffolds: If derivatives of the this compound scaffold are found to be active against multiple, unrelated biological targets, it could be classified as a "privileged scaffold." Such scaffolds are particularly valuable in drug discovery as they provide a versatile template for developing a wide range of therapeutic agents. arxiv.org

The exploration of this compound as a scaffold is a long-term endeavor that could yield significant returns in the form of new biological knowledge and novel therapeutic leads. nih.gov

Q & A

Q. What are the standard protocols for isolating and characterizing Miliusolide from natural sources?

Methodological Answer :

  • Isolation : Use column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane/ethyl acetate) for preliminary separation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Employ NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for structural elucidation, supplemented by high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration determination. Elemental analysis is recommended for new derivatives .
  • Validation : Compare spectral data with literature values for known analogs (e.g., miliusanes) to confirm identity .

Q. Table 1: Key Spectroscopic Techniques for this compound Characterization

TechniquePurposeExample Parameters
¹H NMRProton environment mapping500 MHz, CDCl₃, δ 1.0–6.0 ppm
HMBCLong-range C-H coupling detectionJ = 8 Hz, optimized for ²J/³J
X-ray diffractionAbsolute stereochemistry resolutionCu-Kα radiation, 0.5 Å resolution

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer :

  • Target Selection : Prioritize assays aligned with this compound’s reported ecological roles (e.g., antifungal properties in host plants). Use cell-based models (e.g., cancer cell lines) for cytotoxicity screens .
  • Dose Range : Test concentrations from 1 nM to 100 μM, using positive controls (e.g., doxorubicin for cytotoxicity). Include solvent-only controls to rule out artifacts .
  • Data Interpretation : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Report confidence intervals and p-values for statistical significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer :

  • Source Analysis : Audit methodological variables:
    • Compound purity : Verify via HPLC/MS; impurities >5% may skew results .
    • Assay conditions : Compare solvent (DMSO vs. ethanol), cell viability endpoints (MTT vs. ATP assays), and incubation times .
  • Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data. Apply heterogeneity tests (e.g., I² statistic) to identify outliers .
  • Orthogonal Validation : Replicate key findings in independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueSolutionReference
Batch-to-batch variabilitySource from authenticated suppliers; publish NMR/HRMS
Off-target effectsUse CRISPR-edited cell lines or genetic knockdowns

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Scaffold Modification : Introduce functional groups (e.g., hydroxyl, acetyl) at C-3/C-7 positions, guided by docking studies to predicted binding pockets .
  • Stereochemical Control : Utilize asymmetric catalysis (e.g., Shi epoxidation) or chiral auxiliaries to retain natural product configuration .
  • High-Throughput Screening : Employ parallel synthesis (96-well plates) with automated purification (Prep-HPLC) to accelerate derivative generation .

Q. How can ecological studies elucidate this compound’s role in plant-environment interactions?

Methodological Answer :

  • Field Sampling : Collect plant tissues (bark/leaves) across seasons; quantify this compound via LC-MS/MS. Correlate levels with pest incidence or soil microbiota (16S rRNA sequencing) .
  • Knockout Models : Use RNAi or CRISPR to silence this compound biosynthetic genes; monitor plant defense responses (e.g., jasmonate signaling) .

Guidelines for Data Presentation

  • Tables/Figures : Label with Roman numerals, include self-explanatory titles, and avoid duplicating data in text .
  • Statistical Reporting : Provide absolute values (not just percentages), effect sizes, and software details (e.g., R v4.3.1 for ANOVA) .

For experimental reproducibility, adhere to the Beilstein Journal’s standards: deposit raw spectra in supplementary information and cite established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miliusolide
Reactant of Route 2
Reactant of Route 2
Miliusolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.